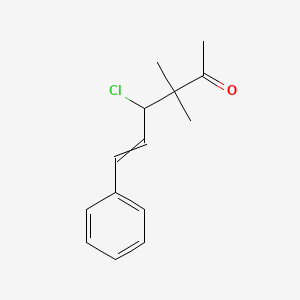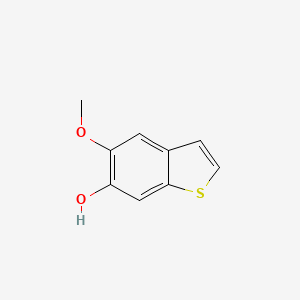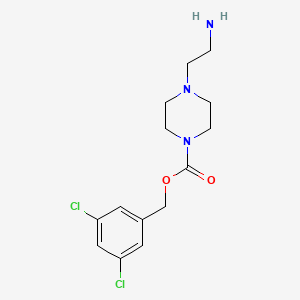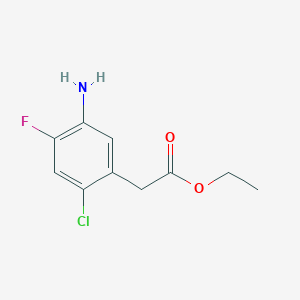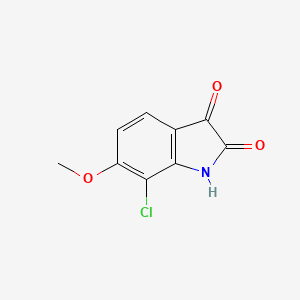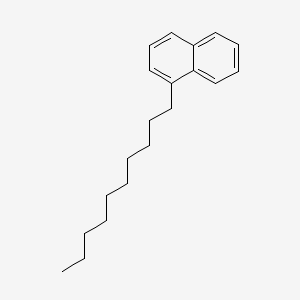![molecular formula C9H11NO2 B8581220 (1-13C]-phenylalanine](/img/structure/B8581220.png)
(1-13C]-phenylalanine
Overview
Description
(1-13C]-phenylalanine is an isotopically labeled analogue of the amino acid phenylalanine, where the carbon-1 position is enriched with the carbon-13 isotope. This compound is used extensively in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-13C]-phenylalanine typically involves the incorporation of the carbon-13 isotope at the carbon-1 position of phenylalanine. One common method is the bacterial production of phenylalanine with 13C incorporation at specific positions, followed by one-step purification . This method is economical and allows for high-level incorporation of the isotope into the compound.
Industrial Production Methods
Industrial production of this compound often involves the use of advanced fermentation techniques, where genetically modified bacteria are cultured in media containing 13C-labeled substrates. The bacteria incorporate the 13C isotope into phenylalanine during their metabolic processes, which is then extracted and purified for use .
Chemical Reactions Analysis
Types of Reactions
(1-13C]-phenylalanine undergoes various chemical reactions, including:
Oxidation: This reaction can convert phenylalanine into phenylpyruvic acid.
Reduction: Phenylalanine can be reduced to phenylethylamine.
Substitution: The amino group of phenylalanine can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions include phenylpyruvic acid, phenylethylamine, and various substituted phenylalanine derivatives, depending on the specific reaction and conditions used .
Scientific Research Applications
(1-13C]-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: It helps in tracing metabolic pathways and understanding enzyme mechanisms.
Medicine: It is used in diagnostic tests, such as the 13C phenylalanine breath test to evaluate phenylalanine hydroxylase activity.
Industry: It is used in the production of labeled compounds for research and development purposes
Mechanism of Action
The mechanism of action of (1-13C]-phenylalanine involves its incorporation into metabolic pathways where it acts similarly to natural phenylalanine. It serves as a precursor for the synthesis of neurotransmitters like dopamine and norepinephrine. The carbon-13 label allows researchers to track its metabolic fate using techniques like NMR spectroscopy, providing insights into the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine: The natural form of phenylalanine without isotopic labeling.
D-Phenylalanine: The enantiomer of L-Phenylalanine, which has different biological properties.
(2-13C)Phenylalanine: Another isotopically labeled analogue with the carbon-13 isotope at the carbon-2 position.
Uniqueness
(1-13C]-phenylalanine is unique due to its specific labeling at the carbon-1 position, which provides distinct advantages in NMR spectroscopy and metabolic studies. This specificity allows for precise tracking and analysis of metabolic processes, making it a valuable tool in research .
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
(2S)-2-amino-3-((113C)cyclohexatrienyl)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i7+1 |
InChI Key |
COLNVLDHVKWLRT-VGFAOSRESA-N |
Isomeric SMILES |
C1=CC=[13C](C=C1)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
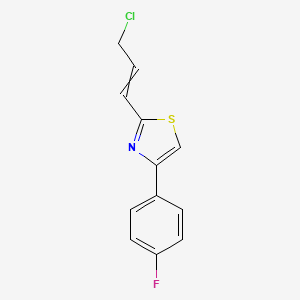
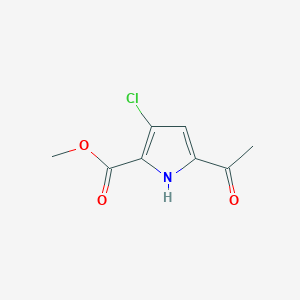
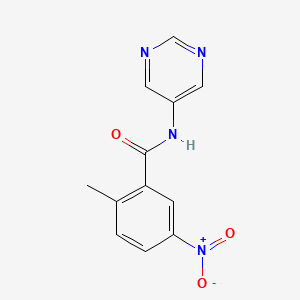
![Ethyl cyano{[(methanesulfonyl)oxy]imino}acetate](/img/structure/B8581169.png)

